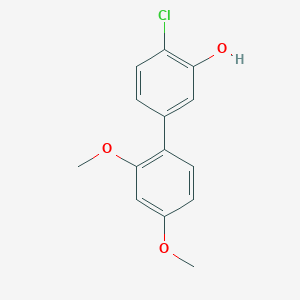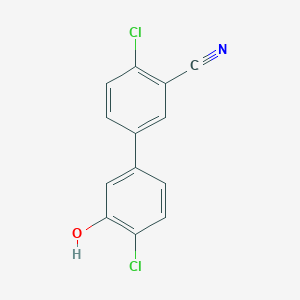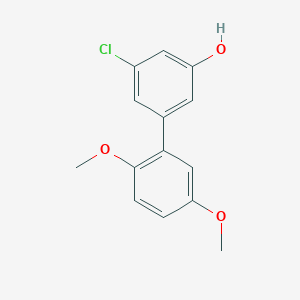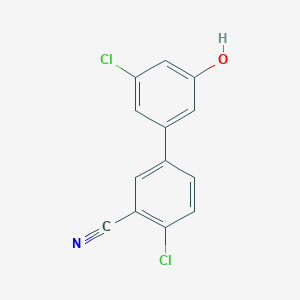
3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% (also known as 5-Chloro-2-hydroxy-3-cyanophenol or 3-chloro-5-chloro-3-cyanophenol) is a synthetic compound used in a variety of scientific research applications. It has been used in the synthesis of new molecules and materials, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of new molecules and materials, as well as in the study of biochemical and physiological processes. For example, it has been used in the synthesis of novel fluorescent materials, as well as in the study of the effects of various drugs on the cardiovascular system. Additionally, it has been used in the study of the effects of various hormones on the human body, as well as in the study of the effects of various environmental pollutants on the human body.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% is not fully understood. However, it is thought to act as an inhibitor of enzymes involved in the metabolism of various compounds, such as drugs and hormones. Additionally, it is thought to act as an antioxidant, which can help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% are not fully understood. However, it is thought to act as an inhibitor of enzymes involved in the metabolism of various compounds, such as drugs and hormones. Additionally, it is thought to act as an antioxidant, which can help to protect cells from damage caused by free radicals. Additionally, it is thought to act as an anti-inflammatory agent, which can help to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% in laboratory experiments include its low cost, its wide availability, and its relatively low toxicity. Additionally, it is relatively easy to synthesize, and it can be used in a variety of applications. The limitations of using this compound in laboratory experiments include its relatively low solubility in water, its potential to form toxic byproducts, and its potential to interfere with other compounds in the reaction mixture.
Future Directions
For the use of 3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% include its use in the development of new materials, its use in the study of the effects of various drugs on the cardiovascular system, its use in the study of the effects of various hormones on the human body, and its use in the study of the effects of various environmental pollutants on the human body. Additionally, its use in the development of new drugs, its use in the study of the effects of various drugs on the nervous system, and its use in the study of the effects of various toxins on the human body could also be explored.
Synthesis Methods
The synthesis of 3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% can be achieved through a two-step reaction. First, 4-chloro-3-cyanophenol is reacted with chlorine in the presence of a base, such as potassium hydroxide, to form 3-chloro-5-(4-chloro-3-cyanophenyl)phenol, 95%. The second step involves the reaction of the product with a reducing agent, such as sodium borohydride, to yield 3-chloro-5-(4-chloro-3-cyanophenyl)phenol, 95%.
properties
IUPAC Name |
2-chloro-5-(3-chloro-5-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-11-4-9(5-12(17)6-11)8-1-2-13(15)10(3-8)7-16/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIVOMYTHUBBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686047 |
Source


|
| Record name | 3',4-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-chloro-3-cyanophenyl)phenol | |
CAS RN |
1261902-47-9 |
Source


|
| Record name | 3',4-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381512.png)
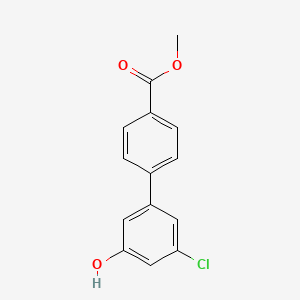

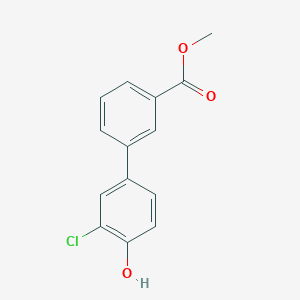
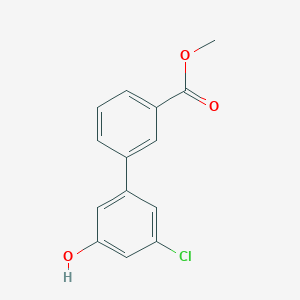

![3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381553.png)
